molecular formula C19H26BrNOS B11518825 4-(4-Bromo-phenyl)-8-tert-butyl-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one

4-(4-Bromo-phenyl)-8-tert-butyl-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one

Cat. No.: B11518825
M. Wt: 396.4 g/mol
InChI Key: QCZIPFFVGYJBNC-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a bromophenyl group, a tert-butyl group, and a thia-azaspirodecane core, making it a molecule of interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones, amines, and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and CuSO4·5H2O. This reaction is carried out in toluene, yielding the desired spiro thiazolidinone derivatives in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with various enzymes and receptors, leading to the inhibition of specific biological processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cancer cell proliferation or viral replication .

Properties

Molecular Formula

C19H26BrNOS

Molecular Weight

396.4 g/mol

IUPAC Name

4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C19H26BrNOS/c1-13-17(22)21(16-7-5-15(20)6-8-16)19(23-13)11-9-14(10-12-19)18(2,3)4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

QCZIPFFVGYJBNC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)CCC(CC2)C(C)(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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